
Metallo-|A-lactamase-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-11 is a compound that inhibits metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, as they can render many antibiotics ineffective .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-11 typically involves multi-step chemical reactions. The process often includes the use of metal-ion-binding groups, such as nitrogen, thiols, and carboxylates, to create a compound that can effectively inhibit metallo-β-lactamases . Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective while maintaining the compound’s efficacy and stability .
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced inhibitory properties or improved pharmacokinetic profiles .
Scientific Research Applications
Metallo-|A-lactamase-IN-11 has a wide range of scientific research applications:
Mechanism of Action
Metallo-|A-lactamase-IN-11 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. This binding inhibits the enzyme’s ability to hydrolyze the β-lactam ring of antibiotics, thereby restoring the antibiotic’s efficacy . The compound’s molecular targets include the zinc ions and the surrounding amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Dipicolinic Acid: Another metallo-β-lactamase inhibitor that chelates zinc ions.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by binding to zinc ions.
Bicyclic Boronates: Mimic hydrolysis intermediates and inhibit metallo-β-lactamases.
Uniqueness
Metallo-|A-lactamase-IN-11 is unique due to its specific binding mode and high affinity for the zinc ions in the enzyme’s active site. This results in potent inhibition of metallo-β-lactamases and makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C31H23N3O |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-benzyl-2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C31H23N3O/c32-20-28-29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)34(22-24-10-4-1-5-11-24)31(28)33-21-23-16-18-27(35)19-17-23/h1-19,21,35H,22H2/b33-21+ |
InChI Key |
WKHWVUXIVBMIDH-QNKGDIEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


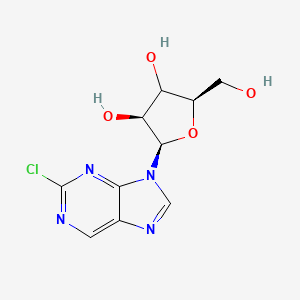
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
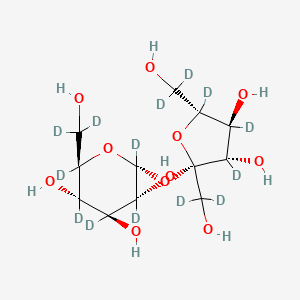
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
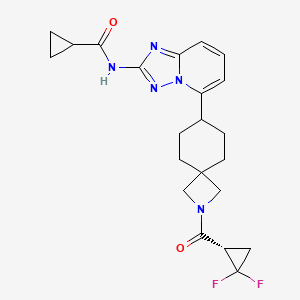

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)



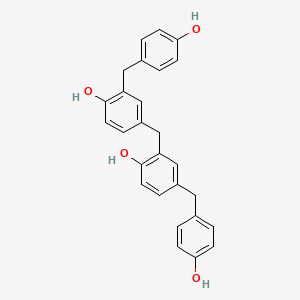
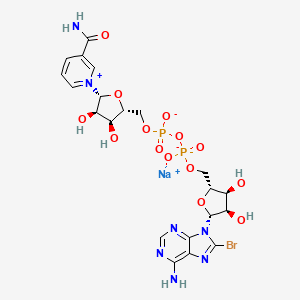
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
